tert-Butyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate
Description
tert-Butyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is a chiral carbamate-protected amino acid derivative featuring a pyrrolidine backbone, an isopropyl group, and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry at the pyrrolidine (R configuration at position 3) and the 2-amino-3-methylbutanoyl moiety (S configuration) is critical for its biological activity and molecular interactions, particularly in medicinal chemistry applications such as protease or kinase inhibitor design . This compound is commonly employed as a building block in peptide synthesis due to its stability under basic conditions and ease of deprotection under acidic conditions .
Properties
Molecular Formula |
C17H33N3O3 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)19-9-8-13(10-19)20(12(3)4)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3 |
InChI Key |
ZPTSIIKYTZWYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent coupling reactions. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or amino groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate may have potential applications as a drug candidate or a pharmacological probe. Its interactions with specific molecular targets can be explored for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (PB94805, CAS: 431058-52-5)
- Structure: Contains a cyclopropyl group instead of the isopropyl substituent and lacks the 2-amino-3-methylbutanoyl moiety.
- Key Differences: Reduced steric bulk due to the smaller cyclopropyl group. Absence of the amino acid side chain limits hydrogen-bonding interactions compared to the target compound.
- Applications : Primarily used in spirocyclic compound synthesis for central nervous system (CNS) drug candidates .
(S)-tert-Butyl ((1-(2-hydroxyethyl)pyrrolidin-2-yl)methyl)(methyl)carbamate (CAS: 1354002-99-5)
- Structure : Features a hydroxyethyl group on the pyrrolidine ring and a methylcarbamate instead of isopropylcarbamate.
- Methylcarbamate provides less steric protection than the isopropylcarbamate, altering metabolic stability .
- Applications : Investigated in glycoprotein VI (GPVI) inhibitor development for antithrombotic therapies .
tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (EP 1 763 351 B9)
- Structure : Incorporates a trifluoromethylphenyl-substituted dihydropyridine ring and a cyclopentane core.
- Key Differences :
- Fluorinated aromatic groups increase lipophilicity and metabolic resistance.
- Cyclopentane backbone may confer conformational rigidity, affecting target binding kinetics.
- Applications : Patented as an intermediate in antiviral and anticancer agents .
Comparative Data Table
| Compound Name | Backbone | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| tert-Butyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate | Pyrrolidine | Isopropyl, Boc, 2-amino-3-methylbutanoyl | ~340.5* | Peptide synthesis, kinase inhibitors |
| tert-Butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (PB94805) | Pyrrolidine | Cyclopropyl, Boc | ~254.3* | CNS drug candidates |
| (S)-tert-Butyl ((1-(2-hydroxyethyl)pyrrolidin-2-yl)methyl)(methyl)carbamate | Pyrrolidine | Hydroxyethyl, methylcarbamate | ~288.4* | Antithrombotic agents |
| tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate | Cyclopentane | Trifluoromethylphenyl, Boc, isopropyl | ~526.6* | Antiviral/anticancer agents |
*Estimated based on structural formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
